2,7-bis[(E)-2-phenylethenyl]-9H-fluorene
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Overview
Description
2,7-bis[(E)-2-phenylethenyl]-9H-fluorene is an organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to the 2 and 7 positions of a fluorene core. This compound is known for its applications in various fields, including materials science and organic electronics, due to its interesting photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-bis[(E)-2-phenylethenyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Saturated fluorene derivatives.
Substitution: Brominated fluorene derivatives.
Scientific Research Applications
2,7-bis[(E)-2-phenylethenyl]-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene primarily involves its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the π-conjugated system of the fluorene core, which facilitates efficient energy transfer and emission .
Comparison with Similar Compounds
Similar Compounds
2,7-bis(BMes2)pyrene: Similar in structure but with boron-containing substituents, used in materials science for its electronic properties.
2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole: Contains carbazole and boron substituents, used in photoluminescence applications.
Uniqueness
2,7-bis[(E)-2-phenylethenyl]-9H-fluorene is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
Molecular Formula |
C29H22 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,7-bis[(E)-2-phenylethenyl]-9H-fluorene |
InChI |
InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2/b13-11+,14-12+ |
InChI Key |
DAKGYRRPMNTHII-PHEQNACWSA-N |
Isomeric SMILES |
C1C2=C(C3=C1C=C(C=C3)/C=C/C4=CC=CC=C4)C=CC(=C2)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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